molecular formula C17H19F2N3O2 B2642781 2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034229-62-2

2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2642781
CAS No.: 2034229-62-2
M. Wt: 335.355
InChI Key: OKZWDZVHXIEJRH-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a pyrazole ring, and an oxane moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 1H-pyrazole with 2,4-difluoroacetophenone in the presence of a base such as potassium carbonate in refluxing toluene

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-13-5-4-12(16(19)8-13)7-17(23)21-14-9-20-22(10-14)11-15-3-1-2-6-24-15/h4-5,8-10,15H,1-3,6-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZWDZVHXIEJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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